3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . These derivatives have been studied as potential therapeutic candidates against urease-positive microorganisms . They have been found to exhibit significant antifungal activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves the design and synthesis of new series of these compounds . The compounds are evaluated against the urease enzyme, with IC50 values ranging from 0.87±0.09 to 8.32±1.21 µM . The most potent derivative exhibits a competitive type of inhibition .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives is crucial for their activity. The presence of phenyl groups at the C-3 position and electron-donating groups, particularly –OH on the phenyl ring, favor the activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives include the reaction of the compound with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives are influenced by their molecular structure. The presence of phenyl groups at the C-3 position and electron-donating groups, particularly –OH on the phenyl ring, favor the activity .Mechanism of Action
Target of Action
The compound, also known as “F2079-0152” or “CCG-194681”, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of this compound are PARP-1 and EGFR . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .
Mode of Action
The compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts DNA repair pathways and cell proliferation, respectively . The compound’s interaction with these targets induces apoptosis, or programmed cell death .
Biochemical Pathways
The compound affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, making cells more vulnerable to DNA damage . By inhibiting EGFR, it disrupts the cell proliferation pathway, reducing the growth and division of cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cells . For instance, it has been found to exhibit better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . Treatment with the compound upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Future Directions
The future directions in the research of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives could involve the design and synthesis of new series of these compounds with improved therapeutic potential against urease-positive microorganisms . Further studies could also focus on the optimization of the synthesis process and the exploration of other potential therapeutic applications .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-20-11-5-2-10(3-6-11)4-7-12(19)15-13-16-17-14-18(13)8-9-21-14/h2-3,5-6H,4,7-9H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLMYJGDKZGUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NN=C3N2CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.